Benzene, 1-(1,1-dimethylethyl)-3-(2-propyn-1-yloxy)-
Description
Benzene, 1-(1,1-dimethylethyl)-3-(2-propyn-1-yloxy)- is a substituted aromatic compound featuring a tert-butyl group at the 1-position and a propynyloxy group (OCH₂C≡CH) at the 3-position. The tert-butyl group (C₄H₉) is a bulky, electron-donating substituent, while the propynyloxy moiety introduces alkyne reactivity. The molecular formula is inferred as C₁₃H₁₆O (molecular weight: 188.26 g/mol).
Properties
CAS No. |
918827-99-3 |
|---|---|
Molecular Formula |
C13H16O |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
1-tert-butyl-3-prop-2-ynoxybenzene |
InChI |
InChI=1S/C13H16O/c1-5-9-14-12-8-6-7-11(10-12)13(2,3)4/h1,6-8,10H,9H2,2-4H3 |
InChI Key |
BJLIKSNNTYQHAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)OCC#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(1,1-dimethylethyl)-3-(2-propyn-1-yloxy)- typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to a nucleophilic substitution reaction with propargyl alcohol to introduce the propynyl ether group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-(1,1-dimethylethyl)-3-(2-propyn-1-yloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Hydrogenation reactions can reduce the propynyl group to a propyl group using catalysts like palladium on carbon.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Propyl-substituted benzene derivatives.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
Benzene, 1-(1,1-dimethylethyl)-3-(2-propyn-1-yloxy)- has several applications in scientific research:
Biological Activity
Benzene, 1-(1,1-dimethylethyl)-3-(2-propyn-1-yloxy)-, also known as 3-tert-butylphenylpropargyl ether, is a synthetic organic compound with the molecular formula C13H16O. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
- CAS Number : 918827-99-3
- Molecular Weight : 188.27 g/mol
- Molecular Structure : The compound features a tert-butyl group and a propargyl ether functional group attached to a benzene ring.
Biological Activity Overview
Research indicates that compounds similar to Benzene, 1-(1,1-dimethylethyl)-3-(2-propyn-1-yloxy)- exhibit various biological activities, including:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation. It has been identified as a lead compound in the development of antineoplastic agents targeting various cancers such as ovarian and prostate cancer .
- Antimicrobial Properties : Similar alkylbenzene derivatives have shown antimicrobial effects against various pathogens. The specific mechanisms often involve disrupting microbial cell membranes or inhibiting essential metabolic pathways .
The biological activity of Benzene, 1-(1,1-dimethylethyl)-3-(2-propyn-1-yloxy)- can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells, leading to apoptosis. This effect is likely mediated through the modulation of signaling pathways involved in cell growth and survival.
- Hydrophobic Interactions : The presence of hydrophobic groups enhances the compound's ability to interact with lipid membranes, which can lead to increased permeability and potential disruption of cellular functions.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Antitumor Activity : A study highlighted that multi-substituted benzene compounds demonstrated significant inhibition of tumor cell lines. Benzene derivatives were tested for their ability to inhibit cell growth in vitro, showing promising results against ovarian and lung cancer cells .
- Antimicrobial Studies : Research on similar compounds revealed their effectiveness against Gram-positive and Gram-negative bacteria. The mechanism was primarily linked to the disruption of bacterial membrane integrity .
- Pharmacological Potential : Investigations into the pharmacokinetics and toxicity profiles of benzene derivatives have shown that they can be optimized for better therapeutic efficacy while minimizing adverse effects .
Data Summary Table
| Property | Value |
|---|---|
| Chemical Name | Benzene, 1-(1,1-dimethylethyl)-3-(2-propyn-1-yloxy)- |
| CAS Number | 918827-99-3 |
| Molecular Formula | C13H16O |
| Molecular Weight | 188.27 g/mol |
| Antitumor Activity | Yes |
| Antimicrobial Activity | Yes |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Substituent Variations
Benzene, 1-(1,1-Dimethylethyl)-4-(methylthio)- (C₁₁H₁₆S):
- Replaces the propynyloxy group with a methylthio (-SCH₃) group at the 4-position.
- Methylthio is less reactive than propynyloxy but still moderately electron-donating.
- Applications: Likely used in thioether chemistry or as a ligand precursor .
Benzene, 1-Methoxy-3-[3-(2-propenyloxy)-1-propynyl]- (C₁₃H₁₄O₂, MW: 202.25 g/mol):
- Contains methoxy (-OCH₃) and propenyloxy-propynyl substituents.
- The conjugated alkyne and alkene groups enhance reactivity in click chemistry or cycloaddition reactions .
Benzene, 1-(3-Azidopropoxy)-3,5-bis(1,1-dimethylethyl)- (C₁₇H₂₇N₃O, MW: 289.42 g/mol):
- Features bis(tert-butyl) groups and an azidopropoxy substituent.
- The azide group enables Staudinger or Huisgen reactions, contrasting with the alkyne in the target compound .
Positional Isomerism
- Benzene, 1-(1,1-Dimethylethyl)-3-methyl- (C₁₀H₁₂, MW: 148 g/mol):
Physicochemical Properties
- The propynyloxy group’s electron-withdrawing nature (via the triple bond) may deactivate the ring toward electrophilic substitution relative to electron-donating groups like methoxy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
